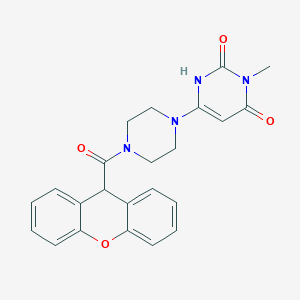

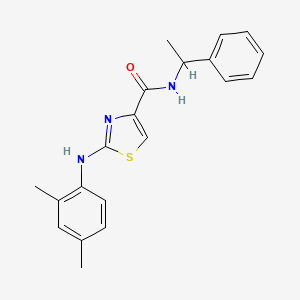

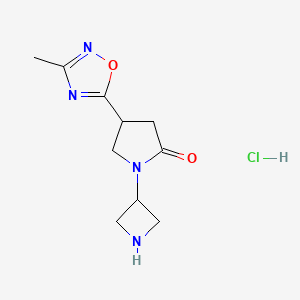

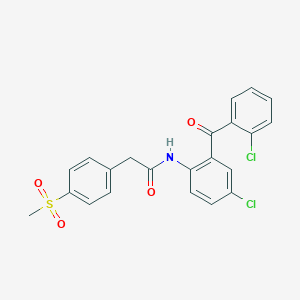

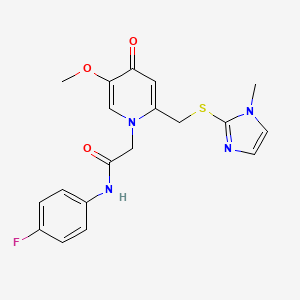

![molecular formula C12H19N3O2 B2715824 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 2034528-21-5](/img/structure/B2715824.png)

5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide is a compound that belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to target the5-HT6 receptor (5-HT6R) . The 5-HT6R is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in a variety of functions including mood, appetite, and sleep .

Mode of Action

Compounds with similar structures have been reported to act asantagonists at the 5-HT6R . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor .

Biochemical Pathways

5-ht6r antagonists are known to selectively increaseglutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .

Pharmacokinetics

Compounds with similar structures have been reported to have agood pharmacokinetic profile . This typically refers to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which can impact its bioavailability .

Result of Action

5-ht6r antagonists, which this compound may be, are known to improvecognitive function in numerous animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cycloaddition reaction of nitroalkenes with alkynes or alkenes under sustainable conditions . Another approach includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide, followed by cyclization with hydroxylamine hydrochloride .

Industrial Production Methods: Industrial production methods for isoxazole derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of microwave irradiation to reduce reaction times and improve efficiency . Additionally, the development of eco-friendly and sustainable synthetic strategies is a key focus in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives . Substitution reactions typically result in the formation of various functionalized isoxazole derivatives .

Aplicaciones Científicas De Investigación

5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug discovery and development .

In addition to its medicinal applications, this compound is also studied for its potential use in chemical biology and industry. Its unique chemical structure allows for the development of novel materials and catalysts .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide include other isoxazole derivatives such as 5-phenylisoxazole, 3,5-disubstituted isoxazoles, and perhydropyrrolo[3,4-d]isoxazole-4,6-diones .

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the piperidine moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Propiedades

IUPAC Name |

5-methyl-N-[(1-methylpiperidin-4-yl)methyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9-11(8-14-17-9)12(16)13-7-10-3-5-15(2)6-4-10/h8,10H,3-7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZZIVZYBJYPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)

![9H-imidazo[1,5-a]indol-9-one](/img/structure/B2715751.png)

![Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate](/img/structure/B2715761.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715763.png)